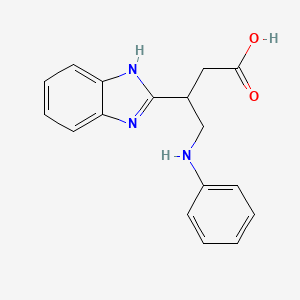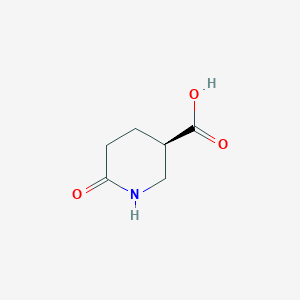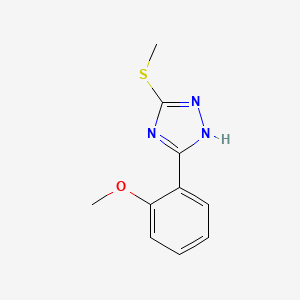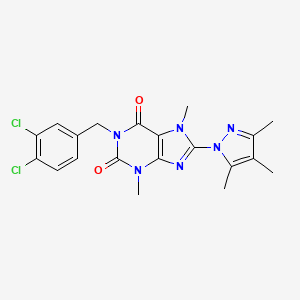
3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid” appears to contain a benzimidazole group, a phenylamino group, and a butanoic acid group. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The phenylamino group consists of a phenyl group, -C6H5, attached to an amino group, -NH2. Butanoic acid, also known as butyric acid, is a carboxylic acid with the structural formula CH3CH2CH2-COOH .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the benzimidazole and carboxylic acid groups. The benzimidazole group might participate in electrophilic substitution reactions, while the carboxylic acid group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar . The benzimidazole group might contribute to the compound’s aromaticity and stability .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid and its derivatives are explored for their therapeutic potentials in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antifungal, anticancer, and anti-inflammatory properties. The benzimidazole core structure serves as a crucial pharmacophore in the design of new drugs targeting various diseases. For example, compounds designed around the benzimidazole motif have been investigated for their efficacy against conditions such as hepatic disorders, as indicated by the study on urinary chromatographic patterns in patients with hepatic coma, where imidazole derivatives were explored for their potential implications in disease mechanisms and treatment strategies (McISAAC & Page, 1961).
Pharmacological Applications
In pharmacology, the compound's relevance extends to its role in diagnostic imaging and drug safety evaluations. For instance, radiotracers targeting specific receptors in the body for diagnostic purposes incorporate benzimidazole derivatives to enhance specificity and binding affinity. A study highlighted the development of a radiotracer, 11C-CS1P1, for imaging sphingosine-1-phosphate receptor 1 (S1PR1), demonstrating the compound's utility in evaluating inflammation in clinical populations (Brier et al., 2022).
Wirkmechanismus
Target of Action
Benzimidazole derivatives are known to interact with a variety of proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides and can exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of non-covalent interactions .
Biochemical Pathways
Given the broad range of activities associated with benzimidazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
The solubility of similar compounds in organic solvents is crucial for the preparation of inks toward inkjet printing technology , which could potentially impact the bioavailability of the compound.
Result of Action
Given the broad range of activities associated with benzimidazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Action Environment
It is known that light irradiation during the deposition of similar compounds can enhance their orientation, suggesting that environmental factors such as light could potentially influence the action of the compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-anilino-3-(1H-benzimidazol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16(22)10-12(11-18-13-6-2-1-3-7-13)17-19-14-8-4-5-9-15(14)20-17/h1-9,12,18H,10-11H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIGPJZUCNMVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CC(=O)O)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2987427.png)
![6-(3-Fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2987429.png)
![N-(3-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2987430.png)


![N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2987437.png)

![(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2987442.png)




![Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2987449.png)
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)